molecular formula C7H16Cl2N4 B2450476 (1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride CAS No. 2418707-06-7

(1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride

Cat. No. B2450476
CAS RN: 2418707-06-7
M. Wt: 227.13
InChI Key: JAROVGBEPWKIMF-UHFFFAOYSA-N
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Description

“(1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2470435-32-4 . It has a molecular weight of 226.15 . It is in powder form .


Molecular Structure Analysis

The molecular structure of “(1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride” is represented by the formula 1S/C8H15N3.2ClH/c1-8(2,3)7-6(4-9)5-10-11-7;;/h5H,4,9H2,1-3H3,(H,10,11);2*1H .


Physical And Chemical Properties Analysis

“(1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride” is a powder with a molecular weight of 226.15 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Biased Agonists in Serotonin Receptors

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, similar in structure to (1-Tert-butyltriazol-4-yl)methanamine; dihydrochloride, have been explored as potential 'biased agonists' targeting serotonin 5-HT1A receptors. This research delves into signal transduction assays, identifying specific aryloxyethyl derivatives with a preference for ERK1/2 phosphorylation. These derivatives exhibit high affinity for the 5-HT1A receptor and remarkable selectivity against a range of other receptors, indicating potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Antifungal Applications

Compounds structurally akin to (1-Tert-butyltriazol-4-yl)methanamine; dihydrochloride, specifically N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines, have been synthesized and assessed for their antifungal efficacy. These compounds demonstrate promising in vitro and in vivo activity against various plant pathogenic fungi, suggesting a potential role in agricultural fungicides (Arnoldi et al., 2007).

Cytotoxic Agents in Cancer Research

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, structurally related to (1-Tert-butyltriazol-4-yl)methanamine; dihydrochloride, were synthesized and evaluated for their anti-tumor potential. Certain compounds exhibited cytotoxic activity comparable or superior to the reference drug doxorubicin against various cancer cell lines, highlighting their potential as novel chemotherapeutic agents (Ramazani et al., 2014).

Safety and Hazards

The safety information available indicates that “(1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride” has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

(1-tert-butyltriazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-7(2,3)11-5-6(4-8)9-10-11;;/h5H,4,8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAROVGBEPWKIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride

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